25B-NBOH (盐酸盐)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

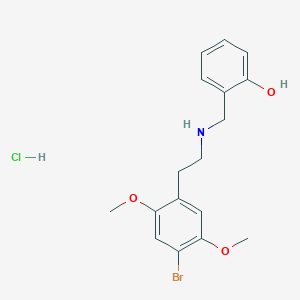

25B-NBOH (盐酸盐): 是一种新型合成致幻剂,属于苯乙胺类化合物。它的结构与 25B-NBOMe 及其他“NBOH”和“NBOMe”类似物相似。 该化合物作为一种强效的5-羟色胺受体激动剂,特别针对 5-HT2A 和 5-HT2C 受体 。 它已在包括欧洲和美国在内的多个地区被检测到,主要用于研究和法医应用 .

科学研究应用

准备方法

合成路线和反应条件: 25B-NBOH 的合成涉及 2,5-二甲氧基苯甲醛与硝基甲烷反应生成 2,5-二甲氧基-β-硝基苯乙烯。然后将该中间体还原为 2,5-二甲氧基苯乙胺,再进行溴化反应生成 4-溴-2,5-二甲氧基苯乙胺。 最后一步是将该化合物与 2-羟基苯甲醛在还原胺化条件下反应,生成 25B-NBOH .

工业生产方法: 由于 25B-NBOH 属于研究化学品,因此其工业生产方法尚未得到很好的记录。上述合成路线可以通过适当的修改来放大生产规模,以确保安全和效率。

化学反应分析

反应类型: 25B-NBOH 经历各种化学反应,包括:

氧化: 该反应会导致醌和其他氧化衍生物的形成。

还原: 还原反应可以将硝基转化为胺或还原双键。

取代: 卤化和其他取代反应可以修饰芳香环.

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用氢化铝锂和硼氢化钠等还原剂。

取代: 卤化可以在受控条件下使用溴或氯实现.

作用机制

25B-NBOH 主要通过作为 5-羟色胺 5-HT2A 和 5-HT2C 受体的强效激动剂发挥作用。通过与这些受体结合,它调节神经递质的释放并改变神经元信号通路。 这种相互作用导致该化合物观察到的致幻作用 。 参与的分子靶点和途径包括 G 蛋白偶联受体的激活以及随后的细胞内信号级联 .

相似化合物的比较

类似化合物:

25B-NBOMe: 另一种具有类似致幻作用的强效 5-羟色胺受体激动剂。

25C-NBOH: 一种结构相关的化合物,用氯取代了溴。

25E-NBOH: 包含乙基而不是溴取代基.

独特性: 25B-NBOH 由于其独特的溴取代而具有独特性,这影响了其对 5-羟色胺受体的结合亲和力和效力。 与它的类似物相比,25B-NBOH 表现出不同的药理特性和独特的效应特征 .

生物活性

The compound 2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride , commonly known as 25B-NBOH , is a synthetic derivative of the phenethylamine class. It is closely related to other hallucinogenic substances, particularly the 25B-NBOMe series. This compound exhibits significant biological activity primarily through its action as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors, which are crucial in modulating mood and perception.

- IUPAC Name : 2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride

- Molecular Formula : C13H18BrN O3•HCl

- Molecular Weight : 305.65 g/mol

- CAS Number : 66142-81-2

The primary mechanism by which 25B-NBOH exerts its effects involves the activation of serotonin receptors. Research indicates that this compound has a high affinity for the 5-HT2A receptor, leading to various neuropsychological effects such as altered perception and mood enhancement. The activation of these receptors is linked to hallucinogenic experiences and changes in sensory perception, characteristic of many psychoactive substances.

Metabolism

A study investigating the metabolic pathways of related compounds, particularly 4-bromo-2,5-dimethoxyphenethylamine (2C-B) , provides insights into the potential metabolism of 25B-NBOH. The study identified several metabolites formed through oxidative deamination and demethylation processes in various species' hepatocytes, highlighting interspecies differences in metabolism and potential toxicity profiles .

Toxicological Studies

Toxicological assessments have shown that 25B-NBOH can induce varying degrees of cytotoxicity depending on the cellular model used. For instance, hepatocyte cultures from different species exhibited differing susceptibilities to toxic effects, suggesting that human responses may vary significantly among individuals .

Case Studies

- Case Report on Intoxication

A documented case of severe intoxication due to 25B-NBOH indicated significant physiological disturbances. The individual exhibited symptoms consistent with serotonin syndrome, underscoring the importance of understanding the toxicological profile of this compound in clinical settings .

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of compounds similar to 25B-NBOH. These investigations reveal that modifications in the molecular structure can significantly affect receptor binding affinities and biological activities. For example, the presence of electron-withdrawing groups like bromine enhances receptor interaction, which is critical for the psychoactive effects observed with these compounds.

Comparative Biological Activity Table

| Compound | Target Receptors | Key Effects | Toxicity Level |

|---|---|---|---|

| 25B-NBOH | 5-HT2A, 5-HT2C | Hallucinations, Mood alteration | Moderate to High |

| 2C-B | 5-HT2A | Euphoria, Visual distortions | Low to Moderate |

| Other NBOMe series | Various | Varies by specific compound | High (varies widely) |

属性

IUPAC Name |

2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO3.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-19-11-13-5-3-4-6-15(13)20;/h3-6,9-10,19-20H,7-8,11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIOFOVTMBOTDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。